molecular formula C33H58N2O3+2 B12292055 3-(Acetyloxy)-17-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane

3-(Acetyloxy)-17-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane

Cat. No.: B12292055
M. Wt: 530.8 g/mol
InChI Key: XQFBAGUGBNQLRT-UHFFFAOYSA-N
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Description

Dacuronium bromide is an aminosteroid neuromuscular blocking agent that was never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR). This compound is known for its potential use in medical applications, particularly in the field of anesthesia .

Preparation Methods

The synthesis of Dacuronium bromide involves the reaction of pancuronium with specific reagents to produce the desired compound. The preparation methods include:

    Synthetic Routes and Reaction Conditions: The synthesis typically involves the acetylation of pancuronium to form Dacuronium.

    Industrial Production Methods:

Chemical Reactions Analysis

Dacuronium bromide undergoes various chemical reactions, including:

Mechanism of Action

Dacuronium bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the motor end-plate. This binding decreases the opportunity for acetylcholine to bind to the receptor, leading to muscle relaxation .

Comparison with Similar Compounds

Dacuronium bromide is similar to other neuromuscular blocking agents such as pancuronium and vecuronium. it is unique in its specific binding properties and potential applications. Similar compounds include:

Properties

IUPAC Name

[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFBAGUGBNQLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N2O3+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865338
Record name 3-(Acetyloxy)-17-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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